Cas no 28614-26-8 (2-(4-methylpiperazin-1-yl)quinoline)

2-(4-Methylpiperazin-1-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a 4-methylpiperazine moiety at the 2-position. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in medicinal chemistry. The presence of the methylpiperazine group enhances solubility and bioavailability, making it valuable for drug development, especially in kinase inhibitor research. Its well-defined synthetic pathway allows for high purity and scalability, ensuring consistency in research and industrial use. The compound’s stability under standard conditions further supports its utility in diverse synthetic workflows. Its structural features make it a promising candidate for further exploration in targeted therapeutic agents.
2-(4-methylpiperazin-1-yl)quinoline structure
28614-26-8 structure
Product Name:2-(4-methylpiperazin-1-yl)quinoline
CAS No:28614-26-8
MF:C14H17N3
MW:227.304882764816
CID:277228
Update Time:2025-06-14

2-(4-methylpiperazin-1-yl)quinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline,2-(4-methyl-1-piperazinyl)-
    • N-METHYLQUIPAZINE DIMALEATE
    • N-Methylquipazine dimaleate,2-(1-N-Methylpiperazinyl)quinolinedimaleate
    • 2-(1-N-Methylpiperazinyl)quinolinediMaleate
    • N-Methylquipazine
    • N-Methylquipazine dimaleate salt
    • QUIPAZINE,N-METHYL-DIMALEATE
    • 2-(4-methylpiperazin-1-yl)quinoline
    • Inchi: 1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3
    • InChI Key: HOMWNUXPSJQSSU-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC3C=CC=CC=3N=2)CCN(C)CC1

Computed Properties

  • Exact Mass: 459.16400

Experimental Properties

  • Solubility: 0.1 M HCl: soluble
  • PSA: 168.57000
  • LogP: 1.41310

2-(4-methylpiperazin-1-yl)quinoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-(4-methylpiperazin-1-yl)quinoline

Recent Advances in the Study of 2-(4-methylpiperazin-1-yl)quinoline (CAS: 28614-26-8): A Comprehensive Research Brief

2-(4-methylpiperazin-1-yl)quinoline (CAS: 28614-26-8) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the study of 2-(4-methylpiperazin-1-yl)quinoline is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase). These findings suggest that 2-(4-methylpiperazin-1-yl)quinoline could serve as a promising scaffold for the development of novel kinase-targeted therapies.

In addition to its potential as a kinase inhibitor, 2-(4-methylpiperazin-1-yl)quinoline has also been investigated for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, making it a potential candidate for the development of new antibiotics. Further optimization of its structure could enhance its efficacy and reduce potential toxicity.

Another area of interest is the compound's role in the synthesis of fluorescent probes. Due to its quinoline core, 2-(4-methylpiperazin-1-yl)quinoline can be modified to produce fluorescent derivatives that are useful in bioimaging and diagnostic applications. Recent work has focused on tuning its photophysical properties to improve selectivity and sensitivity for detecting specific biomolecules in complex biological systems. These probes could prove invaluable in studying cellular processes and disease mechanisms at the molecular level.

Despite these promising developments, challenges remain in the practical application of 2-(4-methylpiperazin-1-yl)quinoline. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into clinically viable therapies.

In conclusion, 2-(4-methylpiperazin-1-yl)quinoline (CAS: 28614-26-8) represents a versatile and pharmacologically relevant scaffold with applications in kinase inhibition, antimicrobial therapy, and bioimaging. Continued research into its derivatives and mechanisms of action will likely yield new insights and therapeutic opportunities. This brief underscores the importance of interdisciplinary collaboration in advancing the field of chemical biology and medicinal chemistry.

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